![molecular formula C11H8Cl2N4OS B2431076 2,5-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide CAS No. 920489-28-7](/img/structure/B2431076.png)
2,5-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide
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Overview
Description
2,5-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide is a chemical compound with the molecular formula C11H8Cl2N4OS . It is listed in several databases and supplier lists .
Molecular Structure Analysis
The molecular structure of 2,5-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide can be found in various chemical databases . The compound contains several functional groups, including a thiazole ring and a triazole ring, which may contribute to its chemical properties and biological activities.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide can be found in chemical databases . These databases typically provide information such as molecular weight, melting point, boiling point, solubility, and spectral data.Scientific Research Applications
- Thiazoles have been investigated for their potential as antitumor and cytotoxic agents. For instance, researchers synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and evaluated their cytotoxicity on human tumor cell lines. Notably, one compound demonstrated potent effects against prostate cancer .
Antitumor and Cytotoxic Activity
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and triazolothiadiazine derivatives, have been found to exhibit diverse biological activities . They act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability.
Result of Action
Similar compounds have shown a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The structure of similar compounds suggests that they may be influenced by factors such as ph, temperature, and the presence of other molecules .
properties
IUPAC Name |
2,5-dichloro-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4OS/c12-6-1-2-8(13)7(5-6)9(18)14-10-15-16-11-17(10)3-4-19-11/h1-2,5H,3-4H2,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEJLLHHQWDHEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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